2-Amino-4-phosphonobutyric acid is a phosphonic acid derivative of glutamic acid. It is classified as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), particularly mGluR4, mGluR6, mGluR7, and mGluR8 [, , ]. It is a valuable tool in neuroscience research for investigating the function and pharmacology of these receptors.
2-Amino-4-phosphonobutyric acid is a phosphonic acid analog of L-glutamic acid, primarily recognized for its role as a selective agonist for group III metabotropic glutamate receptors. This compound exhibits significant pharmacological properties, making it a valuable tool in neuropharmacology and synaptic research. It is also known for its ability to act as a pathway-specific synaptic depressant, influencing glutamatergic signaling pathways.
2-Amino-4-phosphonobutyric acid is classified under the category of amino acids and phosphonic acids. Its chemical formula is , with a CAS number of 23052-81-5. The compound can be sourced from various chemical suppliers, including Thermo Fisher Scientific and Merck Millipore, which provide high-purity forms suitable for research applications.
The synthesis of 2-amino-4-phosphonobutyric acid can be achieved through several methods, with one notable approach involving the conjugate addition of 1-lithio-2-trimethylsilyethyne to diethyl ethynylphosphate. This method allows for the introduction of the phosphonate group at the appropriate position on the butyric acid backbone, yielding the desired product with high specificity and purity .
Another synthesis route utilizes cell-free protein synthesis technology, which has been adapted to incorporate site-specific phosphonate mimics into proteins. This innovative approach expands the potential applications of 2-amino-4-phosphonobutyric acid in biological systems by enabling customized phosphoprotein synthesis .
The molecular structure of 2-amino-4-phosphonobutyric acid consists of a butyric acid backbone with an amino group and a phosphonate group attached. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
2-Amino-4-phosphonobutyric acid participates in various chemical reactions typical of phosphonic acids. It can act as a nucleophile due to the presence of the amino group, enabling it to engage in substitution reactions with electrophiles. Additionally, its phosphonate group allows it to form stable complexes with metal ions, which can be exploited in biochemical assays and drug design.
In biological contexts, this compound functions primarily as a competitive antagonist at glutamate receptors, thereby modulating neurotransmitter release and synaptic plasticity .
The mechanism of action of 2-amino-4-phosphonobutyric acid involves its interaction with metabotropic glutamate receptors, specifically group III receptors. Upon binding to these receptors, it mimics the action of endogenous neurotransmitters, leading to inhibition of excitatory neurotransmission. This action results in decreased calcium influx into neurons and subsequent reduction in neurotransmitter release.
Research indicates that this compound effectively blocks light responses in ON bipolar cells within the retina, demonstrating its role in visual signal processing . The modulation of synaptic activity through this mechanism highlights its potential therapeutic applications in conditions characterized by excessive excitatory signaling.
The physical properties of 2-amino-4-phosphonobutyric acid include:
Chemical properties include:
Relevant safety information indicates that it may cause irritation to the eyes, respiratory system, and skin upon contact .
2-Amino-4-phosphonobutyric acid has several scientific applications:
The identification of 2-amino-4-phosphonobutyric acid (AP4) as a biologically active glutamate analogue emerged through pivotal neuropharmacological studies in the 1970s-1980s. Initial characterization on locust neuromuscular preparations in 1976 revealed DL-AP4 could competitively inhibit glutamate binding to receptor proteolipids and antagonize glutamate-induced muscle excitation, establishing its role as a prototype glutamate receptor modulator [9]. This foundational work demonstrated AP4’s structural suitability for interacting with glutamate recognition sites, given its molecular mimicry of glutamate’s distal carboxyl group replaced by a phosphonic acid moiety [9].
A transformative breakthrough occurred in 1981 when Slaughter and Miller demonstrated that AP4 (50 μM) selectively abolished light responses in ON-bipolar cells within the mudpuppy retina, while leaving OFF-bipolar cells, photoreceptors, and horizontal cells functionally intact [6]. This study established AP4 as the first pharmacological tool capable of segregating retinal ON/OFF pathways, suggesting a glutamate-like action at a specialized synaptic receptor [6]. Concurrently, Yamamoto and colleagues (1983) identified AP4’s specific suppression of synaptic transmission at hippocampal mossy fiber-CA3 synapses (threshold: 2–5 μM DL-APB), without affecting glutamate-induced depolarization or antidromic granule cell activation [8]. This triad of discoveries—across invertebrate neuromuscular, retinal, and hippocampal systems—cemented AP4’s status as a unique glutamate analogue with targeted actions at specific central synapses, paving the way for receptor subtype classification [3] [8].
Table 1: Key Historical Milestones in AP4 Characterization
Year | Discovery | Experimental Model | Concentration Range | Citation |
---|---|---|---|---|
1976 | Competitive inhibition of glutamate binding & excitation | Locust neuromuscular junction | 0.1 M (iontophoretic) | [9] |
1981 | Selective blockade of ON-bipolar cell light responses | Mudpuppy retina | 50 μM | [6] |
1983 | Suppression of mossy fiber synaptic transmission in CA3 | Guinea pig hippocampus | 2–5 μM (DL-APB) | [8] |
1992 | Hyperpolarization of ON-bipolar cells via mGluR6 mimicry | Tiger salamander retina | 100 μM | [5] |
1995 | [³H]-L-AP4 radioligand binding to cloned mGluR4a (KD = 441 nM) | BHK transfected cells | N/A | [3] |
The molecular target identity of AP4 was resolved with the cloning of metabotropic glutamate receptors (mGluRs) in the 1990s. Radioligand studies using [³H]-L-AP4 confirmed high-affinity binding (KD = 441 nM) to cloned mGluR4a expressed in baby hamster kidney (BHK) cells, with binding characteristics (e.g., chloride ion dependence, rank order of antagonist potency: L-AP4 > L-serine-O-phosphate > glutamate) aligning with functional inhibition of forskolin-stimulated cAMP production [3]. This established L-AP4 as a group-selective agonist for mGluR group III (mGluR4, mGluR6, mGluR7, mGluR8), characterized by preferential coupling to adenylyl cyclase inhibition [1] [10]. Crucially, L-AP4 exhibits no functional selectivity among group III subtypes, activating mGluR4, mGluR6, mGluR7, and mGluR8 with similar potency [1].
The retinal AP4 receptor was definitively identified as mGluR6 through gene knockout studies. Mice lacking mGluR6 expression lost: 1) the retinal b-wave in electroretinograms, 2) ON-bipolar cell responses, and 3) pupillary light reflexes, while retaining OFF-pathway function—phenocopying pharmacological AP4 blockade [2]. This established mGluR6 as the exclusive mediator of AP4’s effects in ON-bipolar cells, where it gates a phosphodiesterase-mediated cGMP decrease to close cation channels [2] [5]. In non-retinal CNS regions (e.g., hippocampus, basal ganglia), AP4 primarily activates mGluR4 and mGluR8, modulating synaptic transmission and plasticity. For instance, AP4 suppresses mossy fiber-CA3 synaptic transmission by activating presynaptic mGluR4/8, inhibiting glutamate release probability [8]. Similarly, in the globus pallidus, AP4 (via mGluR4) enhances evoked GABA release, illustrating its role in regulating inhibitory transmission [1].
Table 2: Group III mGluR Subtypes Activated by AP4 and Their Functions
Subtype | Primary Signaling | AP4 Affinity | Key Physiological Roles | Citation |
---|---|---|---|---|
mGluR4 | ↓ cAMP, ↓ presynaptic Ca²⁺⁺ | KD = 441 nM (Bmax 3 pmol/mg) | Hippocampal mossy fiber LTD, globus pallidus GABA release modulation, cerebellar plasticity | [1] [3] |
mGluR6 | ↓ cGMP (retina) | EC₅₀ ~1-5 μM (retina) | ON-bipolar cell depolarization, rod/cone signal transduction, pupillary reflex | [2] [5] |
mGluR7 | ↓ cAMP | Moderate (low μM) | Presynaptic inhibition (hippocampus, cortex), anxiety regulation | [1] [10] |
mGluR8 | ↓ cAMP, ↓ presynaptic Ca²⁺⁺ | Moderate (low μM) | Olfactory processing, hippocampal synaptic modulation, fear conditioning | [1] [10] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9